Methyl 5-(2-methoxyphenyl)-2-({[2-methyl-5-(propan-2-yl)-1,3-thiazol-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 5-(2-methoxyphenyl)-2-({[2-methyl-5-(propan-2-yl)-1,3-thiazol-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate is a complex organic compound with a mouthful of a name! Let’s break it down:
Methyl ester: The compound contains a methyl ester group (Methyl 5-), which is a common functional group in organic chemistry.
Thiazole ring: It features a thiazole ring, which is a five-membered heterocyclic ring containing sulfur and nitrogen atoms.
Aromatic moiety: The 2-methoxyphenyl group adds an aromatic character to the compound.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common synthetic route includes the following:
Thiazole Formation: Start by synthesizing the thiazole ring. This can be achieved through cyclization of appropriate precursors containing a thiol and an amine group.
Carbonylation: Introduce the carbonyl group (C=O) by reacting the thiazole intermediate with a suitable reagent.
Esterification: Finally, esterify the carboxylic acid group using methanol to obtain the methyl ester.
Industrial Production: While industrial-scale production methods may vary, the compound is typically synthesized in specialized laboratories or chemical facilities. Optimization of reaction conditions, purification, and scalability are crucial for large-scale production.
Chemical Reactions Analysis
Reactivity:
Oxidation: The thiazole ring can undergo oxidation reactions.
Reduction: Reduction of the carbonyl group is possible.
Substitution: Substitution reactions at various positions are feasible.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles (e.g., amines, thiols) can be used.
Major Products: The specific products depend on reaction conditions and substituents. For example, reduction of the carbonyl group yields the corresponding alcohol.
Scientific Research Applications
This compound finds applications in diverse fields:
Medicine: Investigated for potential drug development due to its unique structure.
Chemical Biology: Used as a probe to study biological processes.
Materials Science: Explored for its properties in materials and coatings.
Mechanism of Action
The exact mechanism remains an active area of research. It likely interacts with specific molecular targets, affecting cellular pathways. Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
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Biological Activity
Methyl 5-(2-methoxyphenyl)-2-({[2-methyl-5-(propan-2-yl)-1,3-thiazol-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the compound's biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a complex structure characterized by two thiazole rings and a methoxyphenyl substituent. Its molecular formula is C20H24N2O4S2, with a molecular weight of approximately 420.55 g/mol. The presence of methoxy and thiazole moieties is significant for its biological activity.
Biological Activity Overview
The biological activity of this compound is primarily evaluated through in vitro assays against various cancer cell lines and in vivo models. The following sections summarize key findings from recent studies.
Anticancer Activity
-
In Vitro Studies :
- The compound has demonstrated moderate to high cytotoxicity against several cancer cell lines, including HepG2 (hepatocellular carcinoma) and A549 (lung adenocarcinoma). The IC50 values for these cell lines were reported as 1.61 µg/mL and 1.98 µg/mL respectively, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
- A structure-activity relationship analysis indicated that the presence of the methoxy group enhances cytotoxicity by increasing lipophilicity and improving cell membrane penetration .
-
Mechanism of Action :
- The compound appears to inhibit tubulin polymerization, which is crucial for cancer cell division. This mechanism was supported by assays showing disrupted microtubule formation in treated cells .
- Additionally, it has been shown to induce apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death .
Neuropharmacological Activity
Recent studies have suggested potential neuroprotective effects of the compound:
- Anticonvulsant Properties : In animal models, the compound exhibited significant anticonvulsant activity with a median effective dose (ED50) lower than many existing treatments . This suggests a dual role in both cancer treatment and neurological protection.
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Study on HepG2 Cells : A study conducted on HepG2 cells showed that treatment with the compound led to a dose-dependent decrease in cell viability, with significant morphological changes indicative of apoptosis observed under microscopy .
- Animal Model Study : In vivo studies using murine models demonstrated that administration of the compound significantly reduced tumor sizes compared to control groups, supporting its potential as an effective anticancer agent .
Structure-Activity Relationship (SAR)
The SAR analysis reveals critical insights into how modifications to the chemical structure influence biological activity:
- Methoxy Group : The presence of the methoxy group on the phenyl ring enhances solubility and bioavailability.
- Thiazole Moieties : Variations in substituents on the thiazole rings can lead to significant changes in potency; for instance, compounds with electron-donating groups showed increased cytotoxicity due to better interaction with cellular targets .
Compound | IC50 (µg/mL) | Mechanism of Action | Notes |
---|---|---|---|
Methyl 5-(2-methoxyphenyl)-... | 1.61 (HepG2) | Tubulin inhibition | High potency |
Doxorubicin | ~0.5 | DNA intercalation | Standard comparator |
Properties
Molecular Formula |
C20H21N3O4S2 |
---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
methyl 5-(2-methoxyphenyl)-2-[(2-methyl-5-propan-2-yl-1,3-thiazole-4-carbonyl)amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C20H21N3O4S2/c1-10(2)16-14(21-11(3)28-16)18(24)23-20-22-15(19(25)27-5)17(29-20)12-8-6-7-9-13(12)26-4/h6-10H,1-5H3,(H,22,23,24) |
InChI Key |
BIKFIZIZZOVZSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(S1)C(C)C)C(=O)NC2=NC(=C(S2)C3=CC=CC=C3OC)C(=O)OC |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.